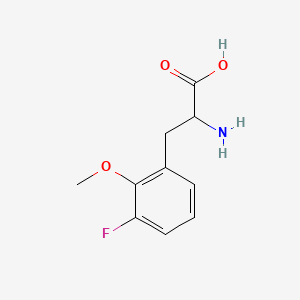

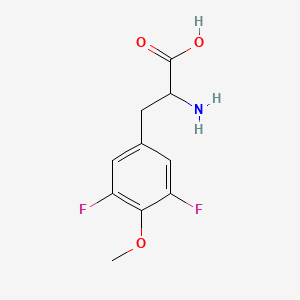

Acide 2-amino-3-(3-fluoro-2-méthoxyphényl)propanoïque

Vue d'ensemble

Description

“2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid” is a compound that belongs to the class of amino acids . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The side chain in this case is a 3-fluoro-2-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid” can be represented by the formula C10H12FNO3 . It consists of an amino group (NH2), a carboxyl group (COOH), and a 3-fluoro-2-methoxyphenyl group attached to the alpha carbon .Applications De Recherche Scientifique

Activité anti-VIH

Les dérivés indoliques, qui comprennent des composés similaires à l'acide 2-amino-3-(3-fluoro-2-méthoxyphényl)propanoïque, ont été étudiés pour leur activité anti-VIH potentielle .

Imagerie tumorale par TEP

Des analogues fluorés de l'acide alpha-aminoisobutyrique, qui sont structurellement liés à l'this compound, ont été radiomarqués et évalués pour l'imagerie tumorale par tomographie par émission de positons (TEP) .

Réactif analytique

Des composés similaires sont utilisés comme réactifs analytiques pour mesurer les niveaux de biomarqueurs spécifiques dans les échantillons biologiques, ce qui peut être appliqué dans le diagnostic de maladies telles que la maladie de Parkinson .

Recherche chimique

Certains dérivés sont utilisés dans la recherche chimique pour diverses applications, notamment la synthèse et l'approvisionnement d'impuretés et la synthèse personnalisée en vrac .

Traitement médical

Il y a une indication que des composés apparentés peuvent nécessiter une attention médicale immédiate et un traitement spécial, suggérant des applications médicales potentielles .

Mécanisme D'action

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is an intermediate in the synthesis of organic compounds, and its mechanism of action is related to its ability to act as a nucleophile. The -F group of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is a good leaving group, and when this group is attacked by a nucleophile, it is displaced and a new bond is formed. This reaction is known as a substitution reaction, and it is the basis for the synthesis of many organic compounds.

Biochemical and Physiological Effects

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid has been studied for its biochemical and physiological effects. Studies have shown that 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid can act as an inhibitor of certain enzymes, such as proteases and phosphatases. It has also been shown to be an inhibitor of certain ion channels, and it has been suggested that it may have potential applications in the treatment of certain diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in a relatively short amount of time. It is also relatively stable in aqueous solutions, and is relatively non-toxic. However, 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is also relatively insoluble in organic solvents, which can limit its use in certain experiments.

Orientations Futures

There are several potential future directions for the use of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid. It could be used in the development of new pharmaceuticals, as well as in the development of new drug delivery systems. It could also be used in the study of enzyme kinetics, as well as in the development of new enzyme inhibitors. Additionally, 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid could be used in the development of new treatments for certain diseases, such as cancer. Finally, 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid could be used in the development of new materials, such as polymers and nanomaterials.

Propriétés

IUPAC Name |

2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-6(3-2-4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDIMQMNUOMEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298114 | |

| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256482-65-1 | |

| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

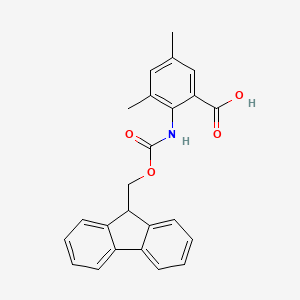

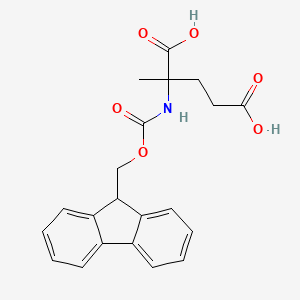

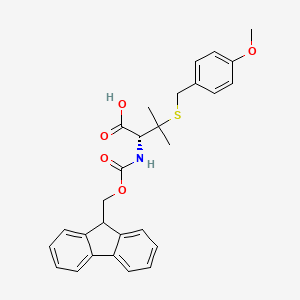

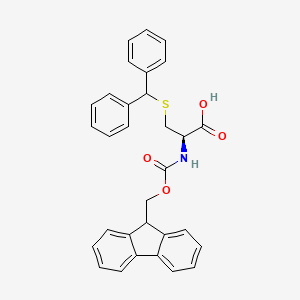

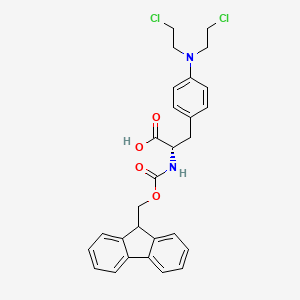

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)